An In-depth Technical Guide to Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, a versatile silylated cyanohydrin derived from a ketoester. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the synthesis, characterization, and reactivity of this compound, highlighting its potential as a valuable building block in the construction of complex molecular architectures. While specific documented applications in drug development are nascent, this guide explores its plausible utility based on the well-established chemistry of related α-cyano-α-silyloxy esters.
Introduction: The Strategic Value of Silylated Cyanohydrins in Synthesis
O-protected cyanohydrins, particularly O-trimethylsilyl (TMS) derivatives, are powerful intermediates in organic synthesis. They serve as masked acyl anions or their synthetic equivalents, enabling a range of carbon-carbon bond-forming reactions that are otherwise challenging. The silylation of the hydroxyl group not only protects it but also enhances the stability and handling of the cyanohydrin moiety.
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, with the CAS number 87223-69-6, belongs to the class of α-cyano-α-silyloxy esters. Its unique structure, combining a nitrile, a silyloxy group, and a methyl ester on the same carbon atom, makes it a highly functionalized and reactive building block. This guide will delve into the fundamental chemistry of this compound, providing a foundation for its potential application in complex molecule synthesis.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87223-69-6 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃Si | [1][2] |
| Molecular Weight | 187.27 g/mol | [2] |
| SMILES | O=C(OC)C(C#N)O(C)C | [1] |
Spectroscopic Characterization (Predicted and Analogous Data):
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:
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A singlet for the three equivalent methyl groups of the trimethylsilyl (TMS) group, typically appearing in the upfield region around δ 0.1-0.3 ppm .
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A singlet for the methyl group of the ester, which would appear further downfield, likely in the range of δ 3.7-3.9 ppm .
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide more detailed structural information:
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The methyl carbons of the TMS group would resonate at approximately δ 0-2 ppm .
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The methyl carbon of the ester group is expected around δ 52-54 ppm .
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The quaternary carbon attached to the cyano, silyloxy, and ester groups would be found in the range of δ 60-70 ppm .
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The nitrile carbon (C≡N) would appear around δ 115-120 ppm .
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The carbonyl carbon of the ester (C=O) would be the most downfield signal, expected in the region of δ 165-170 ppm .
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:
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A strong, sharp band for the nitrile (C≡N) stretch, typically observed around 2250-2230 cm⁻¹ .
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A strong absorption for the carbonyl (C=O) stretch of the ester group, expected in the range of 1750-1735 cm⁻¹ .
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A prominent band for the Si-O-C stretch, usually found between 1100-1000 cm⁻¹ .
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Characteristic C-H stretching vibrations for the methyl groups of the TMS and ester functions will be observed below 3000 cm⁻¹ .
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, fragmentation would likely involve:
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Loss of a methyl radical (•CH₃) from the TMS group to give a prominent [M-15]⁺ ion.
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Cleavage of the trimethylsilyl group to generate characteristic ions.
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Fragmentation of the ester group.
Synthesis of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
The most direct and efficient method for the synthesis of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is the addition of trimethylsilyl cyanide (TMSCN) to a suitable α-ketoester precursor, namely methyl glyoxylate or its synthetic equivalent. This reaction falls under the general category of cyanosilylation of carbonyl compounds.
Logical Synthesis Pathway: The reaction proceeds via the nucleophilic attack of the cyanide ion (generated from TMSCN, often with the aid of a catalyst) on the electrophilic carbonyl carbon of the α-ketoester. The resulting alkoxide is then trapped by the trimethylsilyl group to afford the final product.
Figure 1: General synthesis pathway for Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Detailed Experimental Protocol (Analogous Procedure):
This protocol is based on established methods for the cyanosilylation of α-ketoesters.[3] Researchers should optimize conditions for their specific setup.
Materials:
-
Methyl glyoxylate solution (or a suitable precursor)
-
Trimethylsilyl cyanide (TMSCN)
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Catalyst (e.g., zinc iodide, potassium cyanide/18-crown-6, or an organic base like DBU)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the α-ketoester (1.0 eq) dissolved in the anhydrous solvent.
-
Add the catalyst (0.05 - 0.2 eq) to the solution and stir under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a mild acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Trimethylsilyl cyanide and the silylated product are sensitive to moisture, which can lead to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of reagents and products.
-
Catalyst: The cyanosilylation of ketones and ketoesters is often slow and requires a catalyst to facilitate the reaction. Lewis acids activate the carbonyl group, making it more electrophilic, while Lewis bases can activate the TMSCN.
-
Temperature Control: The initial addition of TMSCN is often performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.
Reactivity and Synthetic Utility
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a versatile synthetic intermediate due to the presence of multiple reactive sites.
Key Reactions:
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Hydrolysis: The silyl ether and ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy-α-cyano acid or its derivatives. This transformation is fundamental in the use of silylated cyanohydrins as protected α-hydroxy acid precursors.
-
Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo nucleophilic attack by organometallic reagents or be reduced to an amine, providing a pathway to α-amino acids and their derivatives.
-
Reactions as an Acyl Anion Equivalent: Upon deprotonation of a related precursor, the resulting carbanion can act as an acyl anion equivalent, reacting with various electrophiles.[4]
-
Radical Reactions: The cyano group can stabilize an adjacent radical, allowing for radical-mediated C-C bond formation.
Reaction Workflow:
Figure 2: Key reaction pathways of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Applications in Drug Discovery and Development
While specific, documented instances of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate being used in the synthesis of a marketed drug are not prevalent in the reviewed literature, the broader class of cyanohydrins and their silylated derivatives are of significant interest in pharmaceutical development.[3][5] Their utility stems from their role as precursors to α-hydroxy acids and α-amino acids, which are common structural motifs in biologically active molecules.
Potential Applications:
-
Synthesis of Bioactive α-Hydroxy Acids: Many pharmaceuticals contain the α-hydroxy acid moiety. Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate can serve as a protected precursor to this functional group, allowing for its introduction into a molecule at a later stage of the synthesis.
-
Asymmetric Synthesis: The cyanosilylation of α-ketoesters can be performed enantioselectively using chiral catalysts.[3] This would provide access to enantiomerically enriched Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, a valuable chiral building block for the synthesis of single-enantiomer drugs.
-
Fragment-Based Drug Discovery: The compact and highly functionalized nature of this molecule makes it an interesting fragment for use in fragment-based drug discovery (FBDD) campaigns.
The development of efficient and scalable syntheses for such building blocks is crucial for the pharmaceutical industry, and recent breakthroughs in the cyanosilylation of ketones highlight the ongoing importance of this area of research.[3][5]
Safety, Handling, and Storage
As with all cyanide-containing compounds, Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate should be handled with extreme caution in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a promising and versatile building block for organic synthesis. Its synthesis via the cyanosilylation of α-ketoesters is a well-precedented reaction, and its multiple functional groups offer a wide range of possibilities for further chemical transformations. While its direct application in drug synthesis is an area ripe for further exploration, its potential as a precursor to key pharmacophores is clear. This guide provides the foundational knowledge for researchers to begin exploring the synthetic utility of this intriguing molecule.
References
-
Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. (2016, February 22). ScienceDaily. Retrieved from [Link]
-
Gualdagnini, F., et al. (2017). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Proceedings, 1(10), 579. [Link]
-
Melendez, D. R., & Hartel, A. M. (2015). The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparation of aldols. The Winthrop McNair Research Bulletin, 1(1), Article 10. [Link]
-
NIST. (n.d.). Acetic acid, cyano-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. EurekAlert!. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CONVERSION OF KETONES TO CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S11 13 C NMR signals of the -N(Me)2 carbons that were observed in the.... Retrieved from [Link]
-
Aaron Chemistry GmbH. (n.d.). methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate. Retrieved from [Link]
-
Foley, L. H. (1985). 4-oxopentanoate from methyl 2,4-dioxopentanoate. A clarification of the pathway for the reaction of trimethylsislyl cyanide with enolized β-diketones. Journal of Organic Chemistry, 50(25), 5204–5209. [Link]
-
Wiley. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top).... Retrieved from [Link]
Sources
- 1. 87223-69-6|Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate|BLD Pharm [bldpharm.com]
- 2. 87223-69-6 | MFCD21304959 | methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate [aaronchem.com]
- 3. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors | EurekAlert! [eurekalert.org]
- 4. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]
- 5. sciencedaily.com [sciencedaily.com]
